molecular formula C15H23BO3 B1339424 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 137297-51-9

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1339424
CAS No.: 137297-51-9
M. Wt: 262.15 g/mol
InChI Key: OYZPNTSHCBHHOP-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and easy to handle, making them useful in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are involved in various synthesis processes. For example, the synthesis of benzyloxycyanophenylboronic esters incorporates similar structures and has been reported in research. These esters, including 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane, have been synthesized, demonstrating the compound's role in creating new chemical entities (El Bialy, Abd El Kader, & Boykin, 2011).

Catalysis and Reaction Mechanisms

In catalysis, this compound is used in various reactions. One study explores the Pd-catalyzed borylation of arylbromides using similar dioxaborolane structures, highlighting its role in facilitating chemical reactions (Takagi & Yamakawa, 2013). Another study discusses the alkoxide-catalyzed reduction of ketones with pinacolborane, where structures akin to this compound play a crucial role (Query, Squier, Larson, Isley, & Clark, 2011).

Structural Analysis and Material Science

The compound's variants are used in structural analysis and material science. For instance, crystal structure studies of similar compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provide insights into molecular configurations and potential applications in material science (Seeger & Heller, 1985).

Mechanism of Action

Target of Action

Boronic acids and their esters are commonly used in organic synthesis as reagents and intermediates , suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

The compound is likely to act as a reagent in organic synthesis, participating in various synthetic pathways . It can serve as a protecting group in organic synthesis, participating in different synthetic routes . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Result of Action

The result of the compound’s action would largely depend on the specific reaction it is involved in. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of the compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, the compound needs to be handled under strict laboratory conditions, stored properly away from fire sources and oxidizing agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylmethoxyethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZPNTSHCBHHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165672
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137297-51-9
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137297-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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